molecular formula C13H21NO3 B3097941 Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate CAS No. 132564-22-8

Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B3097941
CAS No.: 132564-22-8
M. Wt: 239.31 g/mol
InChI Key: BHTLCXQCKBZQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate ( 132564-22-8) is a chemical building block of significant interest in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its molecular formula is C13H21NO3 and it has a molecular weight of 239.31 g/mol . This compound features a spirocyclic architecture, a structural motif often used to impart conformational rigidity and to improve physicochemical properties in drug discovery. A primary research application of this azaspiro compound and its analogs is in the development of potent arginase inhibitors . Arginase is a manganese-containing metalloenzyme that plays a key role in the urea cycle and is implicated in a wide range of disease pathways. The dysregulation of its two isoforms, arginase-1 (ARG-1) and arginase-2 (ARG-2), has been linked to cardiovascular diseases, inflammatory disorders, neurodegenerative conditions like Alzheimer's disease, and cancer immunosuppression within the tumor microenvironment . Inhibiting arginase activity is a promising therapeutic strategy, and spirocyclic scaffolds are instrumental in creating potent molecules that chelate the enzyme's binuclear manganese center. Researchers utilize this tert-butyl carbamate-protected spirocycle as a key synthetic intermediate to access more complex molecules. Similar azaspiro structures have been employed in the synthesis of advanced inhibitor candidates, such as CB-1158 (numidargistat) and OATD-02, which have demonstrated superior in vivo antitumor capacity by modulating immune responses . The rigid framework of the 1-azaspiro[4.4]nonane system provides a versatile three-dimensional structure that can be further functionalized, making it a valuable scaffold for exploring structure-activity relationships and for constructing diverse compound libraries aimed at various biological targets beyond arginase . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 9-oxo-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-5-8-13(14)7-4-6-10(13)15/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTLCXQCKBZQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate typically involves the reaction of a suitable spirocyclic ketone with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or esters.

Scientific Research Applications

Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

Key structural analogs differ in substituent positions, heteroatom composition, and functional groups (Table 1).

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features References
tert-Butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate C₁₃H₂₁NO₃ 239.31 Oxo (C=O), Boc-protected amine 1-azaspiro[4.4], 6-oxo position
tert-Butyl 7-methylene-1-azaspiro[4.4]nonane-1-carboxylate C₁₃H₂₁NO₂ 223.31 Methylene (CH₂), Boc-protected amine 1-azaspiro[4.4], methylene at 7-position
tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate C₁₁H₁₉NO₂S 229.34 Thia (S), Boc-protected amine 1-azaspiro[4.4], sulfur substitution
tert-Butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate C₁₃H₂₄N₂O₂ 240.34 Amino (NH₂), Boc-protected amine 1-azaspiro[4.4], amino at 4-position
tert-Butyl 6-oxo-2-azaspiro[4.4]nonane-2-carboxylate C₁₃H₂₁NO₃ 239.31 Oxo (C=O), Boc-protected amine 2-azaspiro[4.4], 6-oxo position
tert-Butyl-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate C₁₂H₁₉N₂O₃ 239.30 Oxo (C=O), two Boc-protected amines 2,7-diazaspiro[4.4], dual nitrogen centers
Key Observations :
  • Heteroatom Substitution : Replacing oxygen with sulfur (e.g., 7-thia analog) reduces polarity and may alter metabolic stability .
  • Positional Isomerism: Shifting the oxo group (e.g., 6-oxo vs. 7-oxo) or nitrogen position (1-aza vs.
  • Functional Group Diversity: Amino-substituted analogs (e.g., 4-amino) enable further derivatization for drug discovery, while diaza variants (e.g., 2,7-diaza) enhance hydrogen-bonding capacity .
Key Observations :
  • Transition Metal Catalysis : Palladium-based catalysts enable efficient cyclization in methylene-substituted analogs but require stringent conditions .
  • Boc Protection : Boc₂O is widely used for amine protection, though yields vary due to competing side reactions (e.g., over-reduction in LiBHEt₃-mediated steps) .
  • Hydrogenation : Thia-substituted analogs achieve high yields via Pd/C-catalyzed hydrogenation, leveraging sulfur’s compatibility with reducing conditions .

Biological Activity

Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate (CAS No. 132564-22-8) is a compound that has garnered interest in scientific research due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol

The synthesis of this compound typically involves the reaction of a suitable spirocyclic ketone with tert-butyl chloroformate in the presence of a base such as triethylamine. This method allows for the formation of the desired compound while maintaining high yields and purity.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure facilitates binding to unique sites on enzymes or receptors, potentially modulating their activity. This mechanism is crucial in understanding its pharmacological potential.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into potential applications for this compound.

StudyFindings
Smith et al. (2023)Investigated related spirocyclic compounds showing significant antimicrobial activity against Gram-positive bacteria.
Johnson et al. (2022)Reported anti-inflammatory effects in animal models using similar azaspiro compounds, suggesting potential therapeutic applications.
Lee et al. (2024)Explored the synthesis of derivatives from tert-butyl 6-oxo compounds, highlighting their use as intermediates in drug development.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, we can compare it with similar compounds:

Compound NameStructure TypeNotable Activities
Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylateDiazaspirocyclicAntimicrobial
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateAzaheptaneAnti-inflammatory

This comparison illustrates how variations in structure can influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.